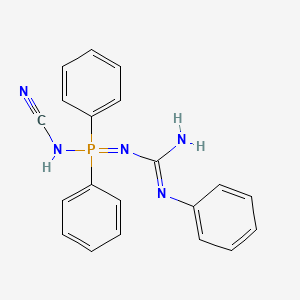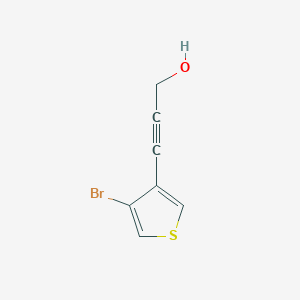
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-ol, 3-(4-Brom-3-thienyl)- ist eine organische Verbindung mit der Summenformel C7H5BrOS. Es ist ein Derivat des Propargylalkohols, das einen bromierten Thiophenring aufweist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Propyn-1-ol, 3-(4-Brom-3-thienyl)- beinhaltet typischerweise die Bromierung von 3-Thienyl-2-propyn-1-ol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position am Thiophenring zu gewährleisten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies umfasst die Verwendung effizienter Bromierungsmittel und Reaktionsbedingungen, die die Ausbeute und Reinheit maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung entsprechender Carbonylverbindungen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, wodurch die Verbindung in ihre entsprechenden Alkohole oder Alkane umgewandelt wird.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden. Häufige Reagenzien sind Natriumazid oder Kaliumcyanid.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumazid, Kaliumcyanid.
Hauptprodukte:
Oxidation: Carbonylverbindungen.
Reduktion: Alkohole, Alkane.
Substitution: Azide, Nitrile.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-ol, 3-(4-Brom-3-thienyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexerer Moleküle.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wegen seiner einzigartigen Strukturmerkmale für die potenzielle Verwendung in der Arzneimittelentwicklung erforscht.
Wirkmechanismus
Der Wirkmechanismus von 2-Propyn-1-ol, 3-(4-Brom-3-thienyl)- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Bromatom und der Thiophenring spielen eine entscheidende Rolle bei seiner Reaktivität. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen bilden, was zu potenziellen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber seine Reaktivität deutet darauf hin, dass es mit Enzymen und Proteinen interagieren könnte, die an zellulären Prozessen beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1-(3-Thienyl)-2-propyn-1-ol: Ähnliche Struktur, jedoch ohne das Bromatom.
3-(Trimethylsilyl)-2-propyn-1-ol: Enthält eine Trimethylsilylgruppe anstelle eines Bromatoms.
3-Phenyl-2-propyn-1-ol: Enthält eine Phenylgruppe anstelle eines Thiophenrings.
Eindeutigkeit: 2-Propyn-1-ol, 3-(4-Brom-3-thienyl)- ist einzigartig durch das Vorhandensein sowohl eines Bromatoms als auch eines Thiophenrings. Diese Kombination verleiht eine besondere Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
CAS-Nummer |
835886-93-6 |
|---|---|
Molekularformel |
C7H5BrOS |
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
3-(4-bromothiophen-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2 |
InChI-Schlüssel |
FUXLEYMPMDPEFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)Br)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


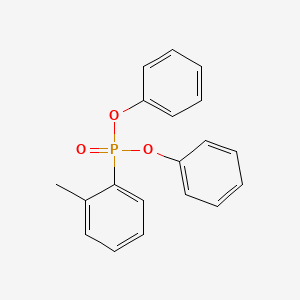
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

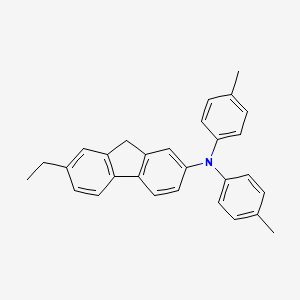
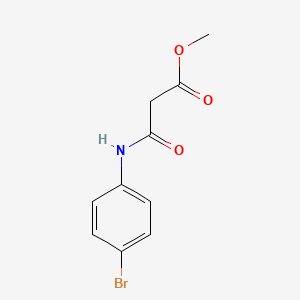
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
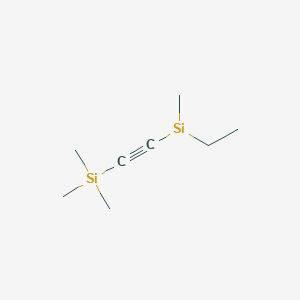

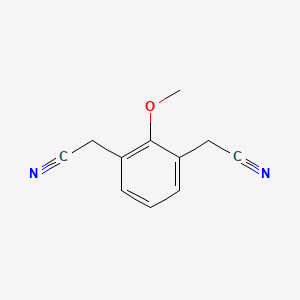
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
